1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine is a complex organic compound with potential applications in medicinal chemistry. It features a piperazine core, which is a common scaffold in drug design, particularly for central nervous system agents. The compound contains a benzo[d][1,3]dioxole moiety and a sulfonyl group, which may contribute to its biological activity.
This compound can be synthesized through various organic reactions involving piperazine derivatives and substituted aromatic groups. The specific synthetic routes can vary based on the desired purity and yield.
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine belongs to the class of piperazine derivatives. Piperazines are cyclic compounds that contain two nitrogen atoms in the ring, and they are often used in pharmaceuticals due to their ability to interact with various biological targets.
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine typically involves the following steps:
The molecular structure of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine consists of:
The molecular formula is C17H20N2O5S with a molecular weight of approximately 372.42 g/mol. The compound's structural features suggest potential interactions with biological targets due to its polar groups and aromatic systems.
The compound can participate in various chemical reactions typical for piperazine derivatives:
Reactions involving this compound typically require careful control of reaction conditions such as temperature and solvent to prevent side reactions and ensure high yields.
The mechanism of action for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine likely involves:
Research into similar compounds suggests that modifications on the piperazine ring can significantly alter affinity and selectivity towards various biological targets.
The compound is systematically named 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine according to IUPAC conventions (CAS Registry: 278782-75-5). This name precisely defines its molecular architecture:
Alternative nomenclature in search records includes "4-(Benzo[3,4-d]1,3-dioxolan-5-ylmethyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperazine," confirming the benzodioxole’s fusion pattern and substituent positions [5]. The sulfonyl group (–SO₂–) acts as a key linker between the piperazine and the dimethoxyphenyl ring, classifying the compound as a sulfonylated piperazine derivative.
Table 1: Systematic Identifiers of the Compound
Identifier Type | Value |
---|---|
IUPAC Name | 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine |
CAS Registry No. | 278782-75-5 |
Canonical SMILES | COC1=CC(=CC=C1OC)S(=O)(=O)N1CCN(CC2=CC3=C(C=C2)OCO3)CC1 |
InChI Key | VCXFUNANQCIFOE-UHFFFAOYSA-N |
The molecular formula C₂₀H₂₄N₂O₆S was consistently reported across chemical databases and supplier catalogs [1] [5]. This formula accounts for:
The molecular weight is 420.49 g/mol, calculated as:(20 × 12.01) + (24 × 1.01) + (2 × 14.01) + (6 × 16.00) + 32.06 = 420.49 g/mol [1]. This mass is critical for analytical techniques like mass spectrometry, where the compound would exhibit a [M+H]⁺ peak at m/z 421.49.
Table 2: Elemental Composition and Mass Analysis
Component | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon (C) | 20 | 12.01 | 240.20 |
Hydrogen (H) | 24 | 1.01 | 24.24 |
Nitrogen (N) | 2 | 14.01 | 28.02 |
Oxygen (O) | 6 | 16.00 | 96.00 |
Sulfur (S) | 1 | 32.06 | 32.06 |
Total Molecular Weight | 420.49 |
The compound exhibits no chiral centers, as confirmed by its symmetric InChI representation [1]. However, stereoelectronic properties arise from:
Comparisons to structurally analogous compounds like (3R,4R)-3-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(3,4-dimethoxybenzyl)dihydrofuran-2(3H)-one (CAS: 58311-20-9) highlight the role of defined stereocenters in biological activity—absent in the target compound [10]. Thus, geometric isomerism (e.g., gauche vs. anti sulfonyl orientations) influences receptor binding but does not produce distinct stereoisomers.
Structural validation relies on complementary spectroscopic and crystallographic techniques:
Table 3: Predicted NMR Spectral Assignments
Proton Site | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
Benzodioxole H-4 | 6.75 | d | 1H |
Benzodioxole H-6 | 6.80 | d | 1H |
Benzodioxole H-7 | 6.85 | s | 1H |
Benzodioxole –O–CH₂–O– | 5.95 | s | 2H |
Dimethoxyphenyl H-2 | 6.95 | d | 1H |
Dimethoxyphenyl H-5 | 7.10 | dd | 1H |
Dimethoxyphenyl H-6 | 7.50 | d | 1H |
Piperazine –CH₂–CH₂– | 2.80–3.20 | m | 8H |
Piperazine–CH₂–benzodioxole | 3.60 | s | 2H |
–OCH₃ | 3.85 | s | 6H |
Table 4: Key FTIR Absorption Bands
Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
---|---|---|
S=O asymmetric stretch | 1320 | Strong |
S=O symmetric stretch | 1150 | Strong |
C–O–C (benzodioxole) | 1240 | Medium |
Aromatic C–H stretch | 3050 | Weak |
Aliphatic C–H stretch | 2900–2950 | Medium |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8